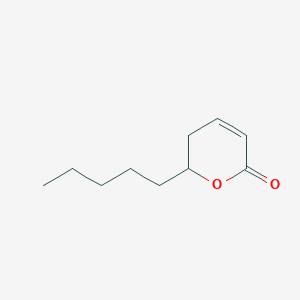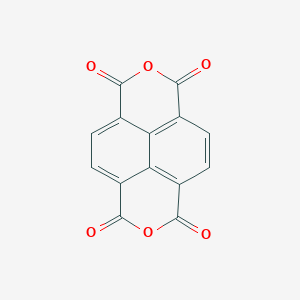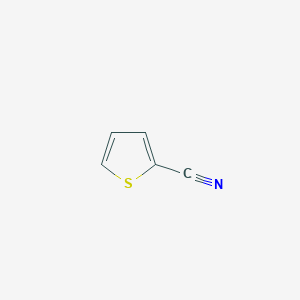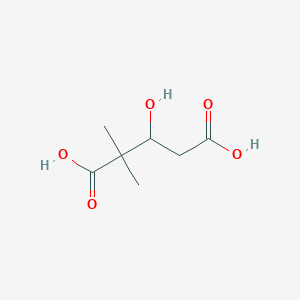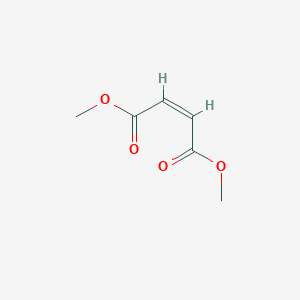
Isohomofolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isohomofolic acid is a naturally occurring compound that is structurally similar to folic acid. It has been found to have several biochemical and physiological effects that make it a promising candidate for use in scientific research. In
Mecanismo De Acción
Isohomofolic acid acts as a cofactor for several enzymes involved in folate metabolism. It is converted into tetrahydrofolate, which is a coenzyme that is required for the synthesis of DNA, RNA, and other important molecules. Iso-homofolic acid has been found to bind more tightly to some folate-dependent enzymes than folic acid, making it a useful tool for studying the mechanism of action of these enzymes.
Efectos Bioquímicos Y Fisiológicos
Isohomofolic acid has several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce the risk of neural tube defects in animal models. Additionally, iso-homofolic acid has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using iso-homofolic acid in lab experiments is that it can be used as a tool for studying the mechanism of action of folate-dependent enzymes. It is also useful for studying the effects of folate deficiency on cellular processes. However, one limitation of using iso-homofolic acid is that it is not as widely available as folic acid, which can make it more difficult to use in some experiments.
Direcciones Futuras
There are several future directions for research on iso-homofolic acid. One area of interest is its potential use in cancer treatment. Researchers are studying the anti-tumor properties of iso-homofolic acid and exploring its potential as a chemotherapy agent. Additionally, iso-homofolic acid is being studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. Finally, researchers are interested in exploring the role of iso-homofolic acid in neural tube development and its potential use in preventing neural tube defects.
Métodos De Síntesis
Isohomofolic acid can be synthesized from pteridine, p-aminobenzoic acid, and glutamic acid. The synthesis process involves several steps, including the formation of a glutamic acid amide intermediate, which is then condensed with pteridine and p-aminobenzoic acid. The final product is purified using chromatography techniques.
Aplicaciones Científicas De Investigación
Isohomofolic acid has been found to have several applications in scientific research. It can be used as a substrate for enzymes that are involved in folate metabolism. It has also been used as a tool for studying the mechanism of action of folate-dependent enzymes. Additionally, iso-homofolic acid has been found to have anti-tumor properties and has been studied for its potential use in cancer treatment.
Propiedades
Número CAS |
24960-28-9 |
|---|---|
Nombre del producto |
Isohomofolic acid |
Fórmula molecular |
C20H21N7O6 |
Peso molecular |
455.4 g/mol |
Nombre IUPAC |
(2S)-2-[[4-[[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]methyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H21N7O6/c21-20-26-16-15(18(31)27-20)24-12(9-23-16)8-22-7-10-1-3-11(4-2-10)17(30)25-13(19(32)33)5-6-14(28)29/h1-4,9,13,22H,5-8H2,(H,25,30)(H,28,29)(H,32,33)(H3,21,23,26,27,31)/t13-/m0/s1 |
Clave InChI |
GBNHJINZQOWTDD-ZDUSSCGKSA-N |
SMILES isomérico |
C1=CC(=CC=C1CNCC2=CN=C3C(=N2)C(=O)N=C(N3)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES |
C1=CC(=CC=C1CNCC2=CN=C3C(=N2)C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O |
SMILES canónico |
C1=CC(=CC=C1CNCC2=CN=C3C(=N2)C(=O)N=C(N3)N)C(=O)NC(CCC(=O)O)C(=O)O |
Sinónimos |
N-[α-[[(2-Amino-4-hydroxy-6-pteridinyl)methyl]amino]-p-toluoyl]-L-glutamic Acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



